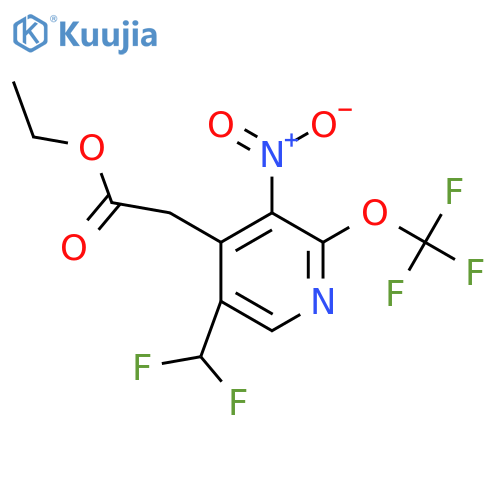Cas no 1805090-75-8 (Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate)

Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate
-
- インチ: 1S/C11H9F5N2O5/c1-2-22-7(19)3-5-6(9(12)13)4-17-10(8(5)18(20)21)23-11(14,15)16/h4,9H,2-3H2,1H3
- InChIKey: QFHCPEXHHNIBMX-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C(=C1CC(=O)OCC)[N+](=O)[O-])OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 11
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 428
- トポロジー分子極性表面積: 94.2
- 疎水性パラメータ計算基準値(XlogP): 3
Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029081133-1g |
Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate |
1805090-75-8 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate 関連文献
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
6. Book reviews
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetateに関する追加情報
Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1805090-75-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate, identified by its CAS number 1805090-75-8, represents a significant compound in the realm of pharmaceutical chemistry. This pyridine derivative is characterized by its intricate structural framework, which includes multiple fluorinated and nitro substituents, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's structure is highly functionalized, featuring a trifluoromethoxy group at the 2-position and a difluoromethyl group at the 5-position of the pyridine ring. Additionally, the presence of a nitro group at the 3-position and an acetate ester at the 4-position contributes to its reactivity and versatility in synthetic pathways. These features make it an attractive candidate for further derivatization and application in drug discovery programs.
In recent years, there has been a growing interest in fluorinated pyridines due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic properties. The introduction of fluorine atoms into organic molecules often leads to increased lipophilicity and resistance to enzymatic degradation, which are critical factors in the development of novel therapeutics. Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate exemplifies this trend, as its multifluorinated structure suggests potential benefits in these areas.
One of the most compelling applications of this compound is in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various pathological conditions. By serving as a building block for kinase inhibitors, Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate contributes to the development of molecules that can modulate these pathways effectively.
Recent studies have highlighted the importance of fluorinated pyridines in designing potent and selective kinase inhibitors. For instance, research published in high-profile journals has demonstrated that incorporating trifluoromethoxy and difluoromethyl groups into pyridine-based scaffolds can significantly improve binding affinity to target kinases. This underscores the strategic value of Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate as a precursor for such inhibitors.
The nitro group present in Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate also plays a crucial role in its reactivity. Nitro groups are well-known for their ability to participate in various chemical transformations, including reduction to amine groups or conversion to azides. These reactions are particularly useful in medicinal chemistry for introducing additional functional handles or modifying existing ones. The versatility of the nitro group makes this compound a valuable asset in synthetic chemistry.
The acetate ester at the 4-position of the pyridine ring provides another layer of functionality that can be exploited in synthetic strategies. Ester groups are commonly used as protecting groups or as leaving groups in nucleophilic substitution reactions. Their presence allows for further derivatization through hydrolysis or transesterification, offering flexibility in designing complex molecular architectures.
The synthesis of Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate involves multi-step organic transformations that showcase modern synthetic methodologies. The introduction of fluorinated groups typically requires specialized reagents and conditions to ensure high yields and selectivity. For example, trifluoromethylation reactions can be achieved using reagents such as trifluoromethyl iodide or copper-mediated processes. Similarly, nitration reactions require careful control to avoid over-nitration or decomposition.
The industrial production of this compound necessitates rigorous quality control measures to ensure consistency and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to verify the structural integrity and chemical purity of Ethyl 5-(difluoromethyl)-3-nitro-2-(triflorometoxypyridine-4-acetate). These methods provide detailed information about the compound's molecular structure and impurity profiles, ensuring that it meets the stringent requirements for pharmaceutical applications.
The growing demand for fluorinated compounds in drug development has spurred innovation in synthetic chemistry. New methodologies for introducing fluorine atoms into organic molecules continue to emerge, offering more efficient and sustainable routes to complex structures. Ethyl 5-(difluoromethyl)-3-nitro-2-(triflorometoxypyridine-4-acetate) serves as a testament to these advancements, as its synthesis reflects contemporary best practices in fluorinated chemistry.
In conclusion, Ethyl 5-(difluoromethyl)-3-nitro-2-(triflorometoxypyridine-4-acetate), with its CAS number 1805090-75-8, is a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable building block for synthesizing bioactive molecules, particularly kinase inhibitors. The ongoing exploration of fluorinated pyridines underscores its importance as a key component in modern drug discovery efforts.
1805090-75-8 (Ethyl 5-(difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-acetate) 関連製品
- 777952-91-7(N-cyclobutylsulfamoyl chloride)
- 2171622-24-3(3-bis(2,2-difluoroethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2137507-07-2(3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one)
- 1946814-15-8(ethyl 5-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate)
- 300674-58-2(ethyl 5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate)
- 2228681-04-5(4-2-(1H-pyrazol-1-yl)phenylbutanal)
- 1396765-35-7(N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide)
- 2137692-34-1(Benzene, 1-bromo-4-chloro-2-(chloromethoxy)-)
- 1354484-61-9(Methyl (2S,4S)-4-(5-Isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate Hydrochloride)
- 53330-94-2(1-(1H-indol-5-yl)ethan-1-one)



